molecular formula C21H19FN2O7S B2546156 Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 900008-63-1

Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2546156
CAS No.: 900008-63-1
M. Wt: 462.45
InChI Key: AYSNTOTVCFDTGH-UHFFFAOYSA-N
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Description

Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a sulfonyloxy group at position 4 of the pyridazine ring, substituted with a 3-fluoro-4-methoxyphenyl moiety, and a p-tolyl group at position 1. The ethyl ester at position 3 completes the structure.

Properties

IUPAC Name

ethyl 4-(3-fluoro-4-methoxyphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O7S/c1-4-30-21(26)20-18(12-19(25)24(23-20)14-7-5-13(2)6-8-14)31-32(27,28)15-9-10-17(29-3)16(22)11-15/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSNTOTVCFDTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H19FN2O7SC_{21}H_{19}FN_2O_7S with a molecular weight of 462.4 g/mol. The structure features a dihydropyridazine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H19FN2O7S
Molecular Weight462.4 g/mol
CAS Number899728-16-6
Melting PointNot Available
DensityNot Available

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, compounds with similar sulfonyl and methoxy substitutions have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

Mechanism of Action :
The mechanism of action for these compounds typically involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects .

Antifungal Activity

In addition to antibacterial properties, related compounds have exhibited antifungal activities against Candida species. For instance, certain derivatives were found to surpass fluconazole in antifungal potency, indicating a promising application in treating fungal infections . The structure–activity relationship suggests that specific substituents on the phenyl ring significantly influence antifungal efficacy.

Anticancer Potential

Preliminary investigations into the anticancer properties of similar compounds indicate potential for modulating cellular activities associated with cancer proliferation. For example, compounds that share structural similarities with this compound have been reported to inhibit protein kinase activity, which is crucial in cancer cell signaling pathways .

Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of dihydropyridazine compounds demonstrated that modifications at the para position significantly enhanced antibacterial activity against E. coli and P. aeruginosa. The synthesized compounds were tested for their MIC values, revealing promising results compared to standard antibiotics like ciprofloxacin .

Study 2: Structure–Activity Relationship Analysis

Another study explored the structure–activity relationships (SAR) of various substituted phenolic compounds similar to this compound. The findings indicated that electron-withdrawing groups enhanced antibacterial potency while electron-donating groups improved antifungal activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent at Position 4 Substituent at Position 1 Molecular Formula Molecular Weight (g/mol)
Target Compound (3-Fluoro-4-methoxyphenyl)sulfonyloxy p-Tolyl C₂₂H₁₉FN₂O₇S 498.46
Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate Trifluoromethyl Phenyl C₁₄H₁₁F₃N₂O₃ 328.25
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate Butylsulfanyl Phenyl C₁₇H₂₀N₂O₃S 332.42
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate Trifluoromethyl 3-(Trifluoromethyl)phenyl C₁₆H₁₁F₆N₂O₃ 402.26
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (2-Methoxy-2-oxoethyl)sulfanyl 3-(Trifluoromethyl)phenyl C₁₆H₁₃F₃N₂O₅S 402.35

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs): The target compound’s sulfonyloxy group (-SO₂O-) is strongly electron-withdrawing, enhancing the electrophilicity of the pyridazine ring. This contrasts with trifluoromethyl (-CF₃) in and , which is moderately EWG but lacks hydrogen-bonding capacity.
  • Lipophilicity and Solubility:

    • The p-tolyl group (logP ~2.7) in the target compound increases lipophilicity compared to phenyl (logP ~2.1) in and .
    • The 3-(trifluoromethyl)phenyl group in and (logP ~3.0) further enhances hydrophobicity, while the methyl ester in introduces polar character.
  • Crystallographic and Conformational Analysis:

    • Structural determination of such analogs often relies on X-ray crystallography using programs like SHELX and visualization tools like ORTEP . The sulfonyloxy group’s rigidity in the target compound may influence ring puckering, as described by Cremer and Pople’s coordinates .

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